2-[1-(cyclopropylmethyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride
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Overview
Description
2-[1-(cyclopropylmethyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride is a chemical compound with a molecular structure that includes a cyclopropylmethyl group attached to a benzimidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(cyclopropylmethyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride typically involves the cyclization of o-phenylenediamine with cyclopropylmethyl ketone under acidic conditions to form the benzimidazole ring. The resulting intermediate is then reacted with ethylene diamine to introduce the ethan-1-amine group. The final product is obtained as a dihydrochloride salt to enhance its stability and solubility .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-[1-(cyclopropylmethyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted benzimidazole derivatives.
Scientific Research Applications
2-[1-(cyclopropylmethyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[1-(cyclopropylmethyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- 1-(cyclopropylmethyl)-1H-1,3-benzodiazol-2-amine
- 2-[1-(2-methylpropyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride
Uniqueness
2-[1-(cyclopropylmethyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it particularly valuable in research settings where these unique properties can be leveraged .
Properties
Molecular Formula |
C13H19Cl2N3 |
---|---|
Molecular Weight |
288.21 g/mol |
IUPAC Name |
2-[1-(cyclopropylmethyl)benzimidazol-2-yl]ethanamine;dihydrochloride |
InChI |
InChI=1S/C13H17N3.2ClH/c14-8-7-13-15-11-3-1-2-4-12(11)16(13)9-10-5-6-10;;/h1-4,10H,5-9,14H2;2*1H |
InChI Key |
VNVMMILMRBJKCC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1CN2C3=CC=CC=C3N=C2CCN.Cl.Cl |
Origin of Product |
United States |
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